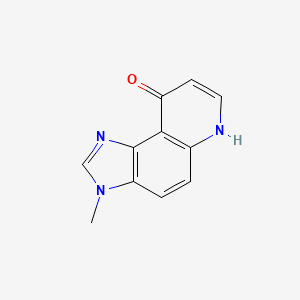
Acid roseine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid fuchsin is an organic sodium salt that is the disodium salt of 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonic acid. It is used in the Van Gieson method in conjunction with picric acid to demonstrate collagen fibres red, and in Masson's trichrome to colour smooth muscle in contrast to collagen. It has a role as a histological dye. It contains an acid fuchsin(2-).
Scientific Research Applications
Photosynthetic Pigments and Phenolic Potential in Rhodiola Rosea
This study by Sergeeva, Zaushintsena, and Bryukhachev (2020) explored the biologically active compounds in Rhodiola Rosea, revealing its potential for medicine and food industry applications. The presence of compounds like rosein, gallic acid, and others suggest a rich biotechnological potential (Sergeeva, Zaushintsena, & Bryukhachev, 2020).
Plant Growth Regulators in Rose Varieties
Ibrahim et al. (2019) studied the influence of plant growth regulators on volatile organic compounds in roses. This research provides insights into the biochemical processes in roses that might be relevant to understanding the roles of similar compounds (Ibrahim et al., 2019).
Anti-Inflammatory and Antimicrobial Properties
A study on Rhodiola Rosea and Scutellaria Galericulata by Zaushintsena et al. (2020) analyzed their biologically active substances for potential use in functional dairy products. This research indicates the variety of applications for compounds extracted from plants (Zaushintsena et al., 2020).
Therapeutic Applications of Rose Hips
Mármol et al. (2017) explored the therapeutic potential of rose hips from different Rosa species, which are known for their antioxidant effects. This study provides a broader understanding of the medicinal uses of plant-derived compounds (Mármol et al., 2017).
Vacuolar Class III Peroxidase in Catharanthus Roseus
Costa et al. (2007) investigated a vacuolar class III peroxidase in Catharanthus Roseus, involved in the metabolism of anticancer alkaloids. This study sheds light on the enzymatic processes in plants, relevant for understanding compound synthesis (Costa et al., 2007).
properties
CAS RN |
68109-73-9 |
|---|---|
Product Name |
Acid roseine |
Molecular Formula |
C20H17N3Na2O9S3 |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
disodium;6-azaniumylidene-3-[bis(4-amino-3-sulfonatophenyl)methylidene]-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS RN |
3244-88-0 68109-73-9 |
Pictograms |
Irritant |
Related CAS |
3244-88-0 (Parent) |
synonyms |
acid fuchsin acid violet 19 acid-fuchsin ammonium acid fuchsin C.I. acid violet 19 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
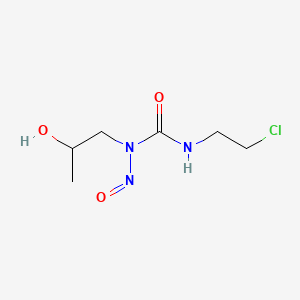
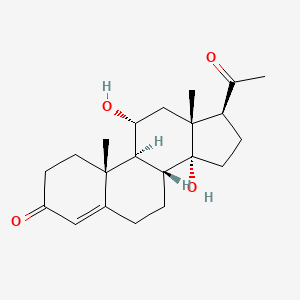
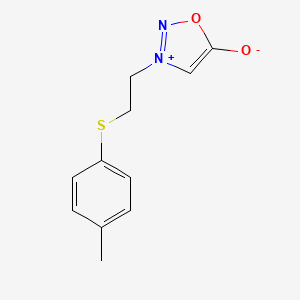

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)

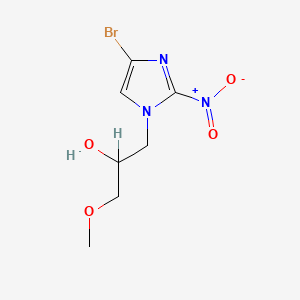
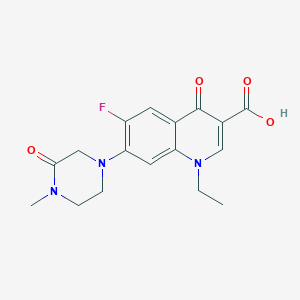
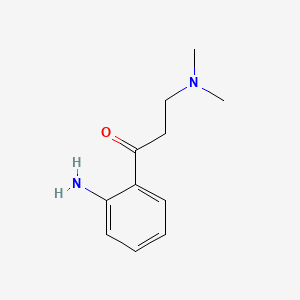
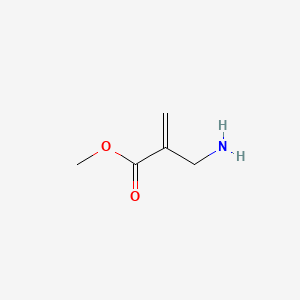

![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)
